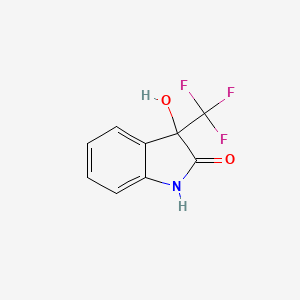

3-Hydroxy-3-(trifluoromethyl)indolin-2-one

Description

Contextualization of Fluorinated Indolin-2-one Scaffolds in Modern Organic Chemistry Research

The indolin-2-one, or oxindole (B195798), framework is a prominent feature in a multitude of biologically active molecules. nih.gov The incorporation of fluorine atoms into organic molecules is a widely recognized strategy in medicinal chemistry to enhance pharmacological profiles. nih.gov Fluorine and fluorine-containing groups, such as the trifluoromethyl (CF3) group, can significantly modulate a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability. nih.govmdpi.com

The presence of a trifluoromethyl group can increase a molecule's stability and lipophilicity due to its high electronegativity. mdpi.com In the context of the indolin-2-one scaffold, the introduction of fluorine or a trifluoromethyl group has been a key area of research to develop new therapeutic agents. researchgate.net This has led to the synthesis of various fluorinated indolin-2-one derivatives with a range of biological activities. nih.gov The unique electronic properties conferred by the trifluoromethyl group make these scaffolds highly valuable in the design of novel bioactive compounds. nih.gov

Historical Perspectives on Indolin-2-one Synthesis and Functionalization Relevant to Quaternary Carbon Centers

The synthesis of indolin-2-ones has a rich history, with numerous methods developed for the construction of this heterocyclic system. organic-chemistry.org A significant challenge in the functionalization of the indolin-2-one core has been the creation of a quaternary carbon center at the C3 position. nih.gov The construction of such all-carbon quaternary stereocenters is inherently difficult due to steric hindrance and the need for precise control over reactivity. nih.gov

Early methods for the synthesis of 3-substituted-3-hydroxyoxindoles often involved the nucleophilic addition of carbon nucleophiles to isatins. juniperpublishers.com This approach, while direct, presented challenges in controlling the stereochemistry of the newly formed quaternary center. juniperpublishers.com Over the years, significant progress has been made in developing catalytic asymmetric methods to address this challenge, employing both transition metal catalysis and organocatalysis to achieve high levels of enantioselectivity. nih.gov The development of efficient methods for constructing C2 and C3 quaternary indolinones from simpler indole (B1671886) skeletons represents a significant advancement in the field. rsc.orgresearchgate.net

Rationalization for Investigating 3-Hydroxy-3-(trifluoromethyl)indolin-2-one: Stereochemical and Electronic Considerations

The specific focus on this compound is driven by a combination of stereochemical and electronic factors. The molecule features a chiral quaternary center at the C3 position, which is a common feature in many biologically active natural products. nih.gov The presence of both a hydroxyl group and a trifluoromethyl group at this center introduces unique properties.

Stereochemical Considerations: The tetrahedral geometry of the C3 quaternary center presents an opportunity for creating stereoisomers with potentially distinct biological activities. The development of stereoselective synthetic routes to access specific enantiomers of this compound and its derivatives is a key research objective.

Overview of Key Research Areas Explored for the Compound

Research into this compound and its derivatives has primarily focused on their synthesis and potential biological applications. The synthetic efforts have been directed towards developing efficient and stereoselective methods for the construction of this quaternary centered molecule. researchgate.net

A significant area of investigation has been the evaluation of the biological activity of this class of compounds. Specifically, derivatives of this compound have been synthesized and screened for their potential as anticancer and antimicrobial agents. researchgate.net The combination of the privileged indolin-2-one scaffold with the unique properties of the trifluoromethyl group makes these compounds attractive candidates for drug discovery programs. juniperpublishers.com

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-3-(trifluoromethyl)-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO2/c10-9(11,12)8(15)5-3-1-2-4-6(5)13-7(8)14/h1-4,15H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDDKVRXIZHLJJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 3 Hydroxy 3 Trifluoromethyl Indolin 2 One and Analogous Systems

Reactions Involving the C3-Hydroxyl Group

The tertiary hydroxyl group at the C3 position is a key site for functionalization, enabling a variety of substitution and elimination reactions.

Dehydroxylative Functionalizations (e.g., Dehydroxytrifluoromethylthiolation)

Dehydroxylative functionalization is a powerful strategy for the direct replacement of a hydroxyl group with another functional group, avoiding the need for pre-activation of the alcohol. One such transformation is dehydroxytrifluoromethylthiolation, which introduces the trifluoromethylthio (SCF3) group, a moiety of significant interest in medicinal and agricultural chemistry due to its unique electronic properties and lipophilicity.

While direct dehydroxytrifluoromethylthiolation of 3-hydroxy-3-(trifluoromethyl)indolin-2-one has not been extensively reported, studies on analogous systems, particularly tertiary alcohols, provide insight into potential synthetic routes. Generally, these reactions can be promoted by a combination of a trifluoromethylthiolating agent and an activator. For instance, the direct dehydroxytrifluoromethylthiolation of benzylic alcohols, including tertiary ones, has been achieved using CuSCF₃ in the presence of a Lewis acid like BF₃·Et₂O. rsc.org This method is effective for primary, secondary, and tertiary alcohols, yielding the corresponding trifluoromethylthioethers. rsc.org

Another approach involves the use of a second-generation trifluoromethanesulfenamide reagent activated by n-Bu₄NI. rsc.org This metal-free method has been successfully applied to the dehydroxytrifluoromethylthiolation of various alcohols. rsc.org Furthermore, a direct dehydroxytrifluoromethylthiolation of alcohols using silver(I) trifluoromethanethiolate (AgSCF₃) and tetra-n-butylammonium iodide (nBu₄NI) has been developed, offering a protocol that is tolerant of different functional groups. nih.gov The chemoselectivity of this reaction can be controlled by altering the ratio of AgSCF₃ to nBu₄NI, leading to either trifluoromethylthiolated products or alkyl fluorides. nih.gov

A notable example in a closely related system is the ⁿBu₄NI-mediated dehydroxytrifluoromethylthiolation of 3-(hydroxymethylene)indolin-2-one (B1349119) derivatives with AgSCF₃, which yields 3-(((trifluoromethyl)thio)methylene)indolin-2-ones. rsc.org

Table 1: Reagents and Conditions for Dehydroxylative Trifluoromethylthiolation of Alcohols

| Reagent System | Substrate Type | Conditions | Product | Reference |

|---|---|---|---|---|

| CuSCF₃ / BF₃·Et₂O | Benzylic alcohols (1°, 2°, 3°) | Air atmosphere, 30 min | Trifluoromethylthioethers | rsc.org |

| Trifluoromethanesulfenamide / ⁿBu₄NI | Alkyl alcohols | Refluxing acetone | Alkyl trifluoromethylthioethers | rsc.org |

| AgSCF₃ / ⁿBu₄NI | Alkyl alcohols | Varies | Alkyl trifluoromethyl sulfides or alkyl fluorides | nih.gov |

Condensation and Cyclization Reactions

The C3-hydroxyl group of this compound, or its precursor isatin (B1672199), can participate in condensation and cyclization reactions, leading to the formation of spirocyclic systems. These reactions are of significant interest as spiro-indolin-2-ones are prevalent scaffolds in natural products and medicinally important compounds.

A common strategy involves the [3+2] cycloaddition of an azomethine ylide, generated in situ from the condensation of an isatin derivative and an amino acid, with a dipolarophile. This approach has been used to synthesize a variety of spiro[indoline-3,2'-pyrrolidine]-2-ones. researchgate.netnih.gov For example, the reaction of isatins with sarcosine (B1681465) and various dipolarophiles leads to the formation of highly functionalized spiro[indoline-pyrrolidines] with good regio- and stereoselectivity. researchgate.net

While these examples typically start from isatins, the analogous reactivity of this compound is anticipated. The hydroxyl group can be eliminated in situ to generate an electrophilic intermediate that then undergoes condensation and cyclization. For instance, novel functionalized spiro[indoline-3,5'-pyrroline]-2,2'-dione derivatives have been synthesized through a one-pot, three-component reaction involving isatin derivatives, arylamines, and dimethyl acetylenedicarboxylate, proceeding via a 1,3-dipolar cycloaddition. mdpi.com One of the synthesized compounds in this study included a trifluoromethylphenyl substituent, demonstrating the compatibility of this group with the reaction conditions. mdpi.com

Condensation with active methylene (B1212753) compounds is another viable route. For example, the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene reagents like ethyl cyanoacetate (B8463686) can lead to various heterocyclic systems through condensation and subsequent cyclization. nih.gov Similarly, trifluoromethylated 1,3-dicarbonyl compounds have been shown to undergo condensation with formaldehyde (B43269) and amino acid esters to form hexahydropyrimidines. researchgate.net

Table 2: Examples of Condensation and Cyclization Reactions Leading to Spiro-Indolin-2-ones

| Reactants | Key Reaction Type | Product | Reference |

|---|---|---|---|

| Isatin, Sarcosine, (E)-3-aryl-1-(pyren-1-yl)prop-2-en-1-ones | [3+2] Cycloaddition | Spiro[indoline-3,2'-pyrrolidines] | researchgate.net |

| Isatin derivatives, Arylamines, Dimethyl acetylenedicarboxylate | 1,3-Dipolar Cycloaddition | Spiro[indoline-3,5'-pyrroline]-2,2'-diones | mdpi.com |

| Isatin, Sarcosine, trans-1,2-Dibenzoylethylene | 1,3-Dipolar Cycloaddition | Spiro[indoline-pyrrolidine] derivatives |

Reactions Involving the Trifluoromethyl Moiety

The trifluoromethyl (CF₃) group is a strong electron-withdrawing group that significantly influences the reactivity of the adjacent C3 carbon.

Electrophilic and Nucleophilic Transformations Adjacent to CF₃

The powerful electron-withdrawing nature of the trifluoromethyl group enhances the electrophilic character of the C3 carbon. nih.gov This makes the C3 position susceptible to nucleophilic attack, a principle that underlies the formation of this compound from isatin and a trifluoromethylating agent.

While direct electrophilic or nucleophilic transformations at the trifluoromethyl group itself (e.g., substitution of a fluorine atom) are challenging due to the strength of the C-F bonds, the electronic influence of the CF₃ group is profound. In nucleophilic aromatic substitution reactions, a fluorine substituent can act as a good leaving group, and its high electronegativity stabilizes the intermediate Meisenheimer complex, thus accelerating the reaction. stackexchange.com Although this applies to aromatic systems, it highlights the unique reactivity patterns imparted by fluorine.

Electrophilic trifluoromethylating reagents, such as Togni's and Umemoto's reagents, are widely used to introduce the CF₃ group onto various substrates. nih.govchem-station.com These reagents generate an electrophilic "CF₃⁺" species or a CF₃ radical, which then reacts with a nucleophile. nih.gov While these reactions introduce a CF₃ group rather than modify an existing one, they underscore the electrophilic nature of the trifluoromethylating species.

Transformations of the Indolin-2-one Core

The indolin-2-one scaffold itself is amenable to a variety of functional group interconversions, allowing for further diversification of the molecule.

Functional Group Interconversions on the Indole (B1671886)/Indolinone Ring System

The aromatic ring and the nitrogen atom of the indolin-2-one core can undergo various functional group interconversions. For instance, the nitrogen atom can be alkylated or acylated. Studies on N-trifluoromethylated indoles have shown that the indole core can be functionalized through alkylation and arylation at the C7 position using Grignard reagents and palladium catalysis, demonstrating the robustness of the N-CF₃ moiety to these conditions. nih.gov This suggests that the N-H of this compound could be similarly functionalized.

The aromatic ring of the indolin-2-one system can undergo electrophilic substitution reactions such as nitration and bromination. General methods for the nitration of aromatic compounds often involve the use of concentrated nitric acid in the presence of an anhydride, which can be applied to a variety of substituted aromatic compounds. google.com Similarly, bromination of aromatic compounds can be achieved using various brominating agents, with the regioselectivity being directed by the existing substituents. google.com

Dehydration of the C3-hydroxyl group is another important transformation of the indolin-2-one core. For instance, 3-hydroxy-3-nitromethylindolin-2-one, an analog of the title compound, undergoes dehydration to form 3-nitromethyleneindolin-2-one, which is a useful dipolarophile in 1,3-dipolar cycloaddition reactions for the synthesis of spiro-oxindoles. nih.gov

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 3-(((Trifluoromethyl)thio)methylene)indolin-2-one |

| Spiro[indoline-3,2'-pyrrolidine]-2-one |

| Spiro[indoline-3,5'-pyrroline]-2,2'-dione |

| 3-Hydroxy-3-nitromethylindolin-2-one |

| 3-Nitromethyleneindolin-2-one |

| Isatin |

| Sarcosine |

| Dimethyl acetylenedicarboxylate |

| Ethyl cyanoacetate |

Derivatization Strategies for Structural Diversity

The tertiary alcohol functionality at the C3 position of this compound, combined with the presence of the electron-withdrawing trifluoromethyl group and the reactive lactam, makes it a versatile intermediate for creating a wide array of structurally diverse molecules. Derivatization strategies often exploit the compound's ability to act as a precursor to electrophilic intermediates, such as stabilized carbocations or iminium ions, which can then undergo various cyclization and rearrangement reactions.

The construction of spirocyclic frameworks is a prominent strategy in medicinal chemistry to introduce three-dimensional complexity into molecular scaffolds. This compound is an excellent precursor for the synthesis of spirooxindoles, where a new ring system is fused at the C3 position of the indolin-2-one core. A primary method for achieving this is through [3+2] cycloaddition reactions. nih.gov

In this approach, the this compound can be considered a masked form of an electrophilic species. Often, the reaction proceeds by generating an azomethine ylide from the condensation of an isatin derivative (the precursor to our title compound) and an amino acid, such as L-proline or pipecolic acid. nih.govrsc.org This ylide then acts as a 1,3-dipole that reacts with a dipolarophile. The initial adduct, this compound, can be dehydrated in situ to form an exocyclic double bond, which then participates as the dipolarophile. Alternatively, the hydroxyl group can be eliminated to form a reactive ketimine intermediate that engages in the cycloaddition.

These cycloaddition reactions are highly valuable as they can generate complex molecules with multiple stereocenters in a single, highly controlled step. nih.govnih.gov The choice of amino acid and dipolarophile allows for the creation of diverse spiro-fused heterocyclic systems, including pyrrolidines and indolizines. nih.gov

Below is a table summarizing various cycloaddition strategies for the formation of spirocyclic systems from isatin-derived precursors, which are directly analogous to the reactivity of this compound.

| Reaction Type | Reactants | Resulting Spiro-System | Key Features |

|---|---|---|---|

| [3+2] Cycloaddition | Isatin, Amino Acid (e.g., L-proline), Dipolarophile | Spiro[indoline-3,2'-pyrrolidine] | Multi-component reaction; generates high structural complexity and multiple chiral centers. nih.gov |

| [3+2] Cycloaddition | Isatin, Pipecolic Acid, Electron-deficient alkene | Spiro[indoline-3,3'-indolizine] | One-pot, three-component synthesis with high regio- and stereospecificity. nih.gov |

| [3+2] Cycloaddition | N-2,2,2-trifluoroethylisatin ketimines, Activated Olefins | Trifluoromethyl-bearing Spiro-pyrrolidine oxindoles | Provides access to spirooxindoles with a trifluoromethyl group, showcasing excellent diastereoselectivity. researchgate.net |

| [3+2] Cycloaddition | Isatin derivatives, Hydrazonoyl chlorides | Spiro[indoline-3,2'- nih.govresearchgate.netnih.govoxadiazole] | Proceeds via a 1,3-dipolar cycloaddition mechanism under mild conditions with high yields. researchgate.net |

The stability and reactivity of this compound are significantly influenced by the geminal hydroxy and trifluoromethyl groups at the C3 position. These groups govern its susceptibility to hydrolysis and molecular rearrangements.

Hydrolysis:

Under basic conditions, the lactam functionality of the indolin-2-one ring is susceptible to hydrolysis. This reaction would involve the nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl (C2), leading to the opening of the five-membered ring. The product of this reaction is a salt of 2-amino-α-hydroxy-α-(trifluoromethyl)phenylacetic acid. The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the adjacent tertiary alcohol, but the primary site of hydrolytic cleavage in strong base is expected to be the amide bond. While specific studies on the hydrolysis of this compound are not prevalent, the general mechanism for base-catalyzed hydrolysis of lactams is well-established.

Rearrangement Pathways:

Acid-catalyzed conditions can promote rearrangement reactions involving the C3-carbinol center. Protonation of the hydroxyl group followed by the loss of a water molecule generates a tertiary carbocation at the C3 position. This cation is significantly stabilized by the adjacent aromatic ring. However, it is destabilized by the potent electron-withdrawing effect of the trifluoromethyl group. This electronic push-pull effect makes the intermediate susceptible to molecular rearrangements.

One potential pathway is a semipinacol-type rearrangement. In analogous systems, such rearrangements can lead to ring expansion or contraction, or the migration of an aryl or alkyl group. For instance, acid-catalyzed reactions of indoles with ketones can lead to cascade reactions involving Friedel-Crafts alkylation followed by a semipinacol rearrangement to yield spirocyclic indolines. nih.gov In the case of this compound, the loss of water could be followed by the migration of the C2-carbonyl carbon to the C3 position, potentially leading to the formation of a 2-hydroxy-2-(trifluoromethyl)indolin-3-one structure after tautomerization. Such transformations between 3-hydroxy-2-indolinones and 2-hydroxy-3-indolinones have been observed in related systems. dntb.gov.ua

The specific pathway and products of these potential reactions would be highly dependent on the reaction conditions, including the nature of the acid or base used, the solvent, and the temperature.

| Pathway | Conditions | Plausible Intermediate | Potential Product(s) |

|---|---|---|---|

| Base-Catalyzed Hydrolysis | Aqueous base (e.g., NaOH) | Tetrahedral intermediate at C2 | 2-Amino-α-hydroxy-α-(trifluoromethyl)phenylacetic acid salt |

| Acid-Catalyzed Rearrangement | Brønsted or Lewis acid | C3-Carbocation | Rearranged products (e.g., 2-hydroxy-2-(trifluoromethyl)indolin-3-one) or spirocyclic structures via further reaction. |

Theoretical and Computational Studies on 3 Hydroxy 3 Trifluoromethyl Indolin 2 One and Analogous Structures

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, have been instrumental in elucidating the molecular characteristics of 3-hydroxy-3-(trifluoromethyl)indolin-2-one and its related compounds. nih.govresearchgate.net

Density Functional Theory (DFT) Studies on Electronic Structure and Geometry

DFT has become a popular and effective method for computational studies of molecular systems. semanticscholar.org For analogs of this compound, DFT calculations, often using the B3LYP functional with basis sets like 6-311+G, have been employed to investigate their electronic properties and geometry. nih.govresearchgate.net These theoretical approaches are vital for understanding molecular structure, reactivity, and intermolecular interactions. researchgate.netnih.gov

Computational studies on analogous structures, such as 3-hydroxy-3-(2-methyl-1H-indol-3-yl)indolin-2-one, have successfully determined their optimized geometries. nih.govresearchgate.net The calculated bond lengths and angles from these studies show good agreement with experimental data for related indole (B1671886) and isatin (B1672199) structures. nih.gov The analysis of geometrical parameters helps in understanding the stability and potential interaction sites of these molecules. nih.gov For the analogous compound 3-hydroxy-3-phenyl-isoindolin-1-one, the structural similarity between theoretical and experimental data was confirmed with a low RMSD score. usx.edu.cn

| Parameter | Calculated Value (Å or °) | Method |

|---|---|---|

| C-C (aromatic) | ~1.39 | DFT/B3LYP |

| C=O | ~1.23 | DFT/B3LYP |

| C-N | ~1.38 | DFT/B3LYP |

| C-O-H angle | ~109.5 | DFT/B3LYP |

Mulliken charge analysis is a fundamental tool for understanding the charge distribution within a molecule, which influences its reactivity, solubility, and binding capabilities. researchgate.net In computational studies of related indolin-2-one structures, Mulliken population analysis has been performed using methods like B3LYP/6-311+G to calculate the atomic charges. nih.govresearchgate.netsemanticscholar.org This analysis helps identify the electrophilic and nucleophilic centers in the molecule. For example, oxygen atoms typically exhibit a negative charge, indicating they are electron-rich, while hydrogen atoms bonded to them are positively charged. researchgate.net

Thermodynamic properties such as enthalpy, heat capacity, and entropy have also been calculated for these compounds. nih.govresearchgate.net These functions provide insight into the stability and energy of the molecule at different temperatures.

| Thermodynamic Property | Calculated Value | Unit |

|---|---|---|

| Total Energy | -819.63 | Hartree |

| Heat Capacity (Cv) | 72.58 | Cal/Mol-Kelvin |

| Entropy (S) | 135.17 | Cal/Mol-Kelvin |

Frontier Molecular Orbital (FMO) theory is a key concept in chemistry for describing reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The interaction between the HOMO of one molecule and the LUMO of another is central to predicting the outcome of a chemical reaction. numberanalytics.comwikipedia.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. numberanalytics.com A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com For the analogous compound 3-hydroxy-3-phenyl-isoindolin-1-one, the HOMO-LUMO energy gap was calculated to be 5.37 eV. usx.edu.cn FMO analysis helps in understanding the charge transfer interactions that can occur within the molecule, influencing its electronic and optical properties. researchgate.net

Non-linear optical (NLO) properties are of significant interest for applications in optical technologies. nih.gov Computational methods, particularly DFT, are used to predict the NLO behavior of molecules by calculating properties like dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). nih.govresearchgate.net A high hyperpolarizability value indicates strong NLO activity. researchgate.net For analogs of this compound, these NLO properties have been calculated, suggesting their potential as NLO materials. nih.govresearchgate.net

Time-Dependent DFT (TD-DFT) is employed to study the electronic transition properties, such as excitation energies and absorption wavelengths (λmax). usx.edu.cn For 3-hydroxy-3-phenyl-isoindolin-1-one, UV-vis studies using TD-DFT provided insights into the electronic transitions responsible for its optical absorption. usx.edu.cn

| Property | Calculated Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 3.85 | Debye |

| Mean Polarizability (α) | -0.27 x 10-23 | esu |

| First Hyperpolarizability (β) | -1.09 x 10-30 | esu |

Ab Initio Calculations

Alongside DFT, Ab Initio calculations, such as the Hartree-Fock (HF) method, have been applied to study analogous structures like 3-hydroxy-3-(2-methyl-1H-indol-3-yl)indolin-2-one. nih.govresearchgate.net These calculations, often using the 6-311+G basis set, also provide optimized geometries and vibrational frequencies. nih.gov A comparison between the results from DFT (B3LYP) and HF methods often shows that DFT calculations are in better agreement with experimental data, particularly for vibrational frequencies. nih.govresearchgate.net Nevertheless, Ab Initio methods serve as a valuable counterpart in the computational analysis of these molecular systems.

Vibrational Spectroscopy Simulations

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and elucidating molecular structures. Computational simulations complement experimental spectra by providing a detailed assignment of vibrational modes.

Theoretical vibrational spectra are typically calculated using methods like Density Functional Theory (DFT), often with the B3LYP functional, and ab initio methods such as Hartree-Fock (HF). nih.govnih.gov For analogous and complex organic molecules, the B3LYP method has been shown to yield vibrational frequencies that are in good agreement with experimental results. nih.gov

The process begins with the optimization of the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface). Following optimization, harmonic vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the Cartesian coordinates of the atoms. chemrxiv.orgrsc.org These calculations produce a set of normal modes, each corresponding to a specific vibrational motion of the molecule (e.g., stretching, bending, or twisting of bonds).

Alongside the frequencies, IR intensities and Raman scattering activities are also computed. nih.govchemrxiv.org IR intensities are related to the change in the molecular dipole moment during a vibration, while Raman activities are related to the change in polarizability. chemrxiv.orgresearchgate.net The simulated IR and Raman spectra are then generated by plotting these calculated frequencies and intensities, often convoluted with a broadening function to better resemble experimental spectra. chemrxiv.org For a molecule like this compound, key vibrational modes of interest would include the O-H stretch, the C=O stretch of the lactam ring, N-H stretching, and the characteristic vibrations of the trifluoromethyl (CF3) group. researchmathsci.org

Table 1: Illustrative Calculated Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Expected IR Intensity |

| O-H | Stretching | ~3600 | Strong, Broad |

| N-H | Stretching | ~3400 | Medium |

| C=O (Lactam) | Stretching | ~1750 | Very Strong |

| C-F (CF₃) | Symmetric Stretch | ~1150 | Strong |

| C-F (CF₃) | Asymmetric Stretch | ~1350 | Very Strong |

NMR Chemical Shift Predictions and Validation (e.g., GIAO Method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations of NMR chemical shifts can aid in the assignment of complex spectra and validate proposed structures. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding tensors. nih.gov

This method, typically employed within a DFT framework (e.g., B3LYP), calculates the magnetic shielding of each nucleus. nih.gov To convert these absolute shielding values (σ) into the more familiar chemical shifts (δ), a reference compound, typically Tetramethylsilane (TMS), is also calculated at the same level of theory. nih.gov The chemical shift of a given nucleus is then determined by subtracting its calculated shielding from the shielding of the reference.

Calculations can be performed for various nuclei, including ¹H, ¹³C, and ¹⁹F. For this compound, ¹⁹F NMR predictions are particularly relevant due to the trifluoromethyl group. nih.govresearchgate.net The accuracy of GIAO-based predictions is often high, with strong linear correlations observed between theoretical and experimental data. Discrepancies can sometimes arise due to solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM). nih.govresearchgate.net

Table 2: Representative Predicted NMR Chemical Shifts (δ, ppm) using the GIAO Method

| Atom Type | Predicted ¹H Shift (ppm) | Atom Type | Predicted ¹³C Shift (ppm) |

| N-H | 7.5 - 8.5 | C=O | 170 - 180 |

| Ar-H | 6.8 - 7.8 | C-OH | 85 - 95 |

| O-H | 5.0 - 6.0 | CF₃ | 120 - 130 (quartet) |

| Aromatic C | 110 - 140 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular bonding, interactions between bonds, and charge transfer or delocalization of electron density within a molecule. researchgate.netwikipedia.org It provides a chemical interpretation of the wavefunction in terms of the classic Lewis structure concepts of lone pairs and bonding orbitals. wikipedia.orgfaccts.de

The analysis involves transforming the calculated molecular orbitals into a set of localized natural bond orbitals, which include core orbitals, lone pairs (LP), and bonding (BD) and antibonding (BD*) orbitals. faccts.de A key aspect of NBO analysis is the examination of donor-acceptor interactions. The stabilization energy, E(2), associated with the delocalization of electron density from a filled donor NBO (like a lone pair or a bonding orbital) to an empty acceptor NBO (typically an antibonding orbital) can be quantified. researchmathsci.org

For this compound, NBO analysis can reveal important electronic features. For example, it can quantify the delocalization of the nitrogen lone pair into the adjacent carbonyl group's π* antibonding orbital (LP(N) → π*(C=O)), a classic feature of amides. It can also highlight hyperconjugative effects involving the highly electronegative fluorine atoms and their influence on the rest of the molecule. researchmathsci.orgresearchgate.net These interactions are crucial for understanding the molecule's electronic stability and reactivity. ijcce.ac.ir

Table 3: Example of NBO Donor-Acceptor Interactions and Stabilization Energies

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (O of C=O) | π* (N-C) | ~30-40 | Resonance Stabilization |

| LP (N) | π* (C=O) | ~50-60 | Amide Resonance |

| σ (C-C) | σ* (C-F) | ~2-5 | Hyperconjugation |

| LP (F) | σ* (C-C) | ~1-3 | Hyperconjugation |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.netugm.ac.id The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. researchgate.nethenriquecastro.info

The color-coding convention is typically as follows:

Red: Regions of most negative potential, indicating electron-rich areas that are susceptible to electrophilic attack. researchgate.net

Blue: Regions of most positive potential, indicating electron-poor areas that are favorable for nucleophilic attack. researchgate.net

Green/Yellow: Regions of intermediate or near-zero potential. researchgate.net

In this compound, the MEP map would be expected to show a significant negative potential (red/yellow) around the highly electronegative oxygen atoms of the carbonyl and hydroxyl groups, as well as the fluorine atoms of the trifluoromethyl group. ugm.ac.idnih.gov These areas represent likely sites for hydrogen bonding interactions and electrophilic attack. Conversely, a positive potential (blue) would be concentrated around the hydroxyl and amide hydrogen atoms, identifying them as the primary sites for nucleophilic attack. ugm.ac.id

Topological and Electrophilic Molecular Interaction Studies

The study of molecular interactions and reactivity can be further deepened using topological analysis and other related methods. Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis are employed to investigate weak intermolecular interactions that govern crystal packing and molecular recognition. researchgate.net

Hirshfeld surface analysis maps various properties onto a surface defined by the molecule's electron density in a crystal, allowing for the visualization and quantification of intermolecular contacts. usx.edu.cn This can highlight the importance of specific hydrogen bonds or other non-covalent interactions in the solid state.

Furthermore, reactivity descriptors can be derived from conceptual DFT. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this context. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.govusx.edu.cn Functions like the Electron Localization Function (ELF) and Localized Orbital Locator (LOL) provide insights into electron pairing and localization, which helps in identifying reactive regions. nih.gov Fukui functions can be used to predict which sites in the molecule are more susceptible to nucleophilic, electrophilic, or radical attack. nih.gov For this compound, these studies can pinpoint the most electrophilic and nucleophilic centers, providing a detailed picture of its chemical reactivity. nih.govresearchgate.net

Advanced Analytical Characterization Techniques in the Research of 3 Hydroxy 3 Trifluoromethyl Indolin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of 3-Hydroxy-3-(trifluoromethyl)indolin-2-one. By analyzing the magnetic properties of atomic nuclei, including proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F), researchers can map the connectivity and chemical environment of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in the molecule. For this compound, the spectrum reveals distinct signals corresponding to the aromatic protons on the indolinone ring, the N-H proton of the amide, and the O-H proton of the hydroxyl group.

The aromatic region typically displays a set of multiplets corresponding to the four protons on the benzene (B151609) ring of the indolin-2-one core. The chemical shifts and coupling patterns of these protons are characteristic of a substituted benzene ring. For instance, a proton adjacent to the amide nitrogen (at position 7) often appears as a doublet around 7.55 ppm, while the proton at position 4 can be observed as a doublet around 7.42 ppm. The protons at positions 5 and 6 typically present as triplets, integrating for one proton each. The amide proton (N-H) usually appears as a broad singlet at a higher chemical shift, around 8.51 ppm, due to its acidic nature. The hydroxyl (O-H) proton signal is also observed as a singlet.

Table 1: Representative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| NH (Amide) | 8.51 | s (singlet) |

| Ar-H7 | 7.55 | d (doublet) |

| Ar-H4 | 7.42 | d (doublet) |

| Ar-H6 | 7.37 | t (triplet) |

| Ar-H5 | 7.12 | t (triplet) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of all unique carbon atoms in the molecule. The spectrum for this compound shows signals for the carbonyl carbon, the quaternary carbon bonded to the trifluoromethyl group, the carbons of the aromatic ring, and the carbon of the trifluoromethyl group itself.

The carbonyl carbon (C=O) is typically found significantly downfield, around 177.9 ppm. The quaternary carbon at the 3-position, which is bonded to both the hydroxyl and trifluoromethyl groups, appears as a quartet due to coupling with the three fluorine atoms. The aromatic carbons resonate in the typical range of 110-140 ppm. The carbon of the trifluoromethyl group (CF₃) also appears as a quartet due to the one-bond carbon-fluorine coupling and is observed further upfield.

Table 2: Representative ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm |

|---|---|

| C=O (Carbonyl) | 177.9 |

| Ar-C (C7a) | 140.0 |

| Ar-C (C6) | 131.9 |

| Ar-C (C4) | 129.8 |

| Ar-C (C5) | 125.6 |

| Ar-C (C3a) | 125.4 |

| CF₃ | 123.8 (quartet) |

| Ar-C (C7) | 111.9 |

| C-OH (Quaternary) | 78.2 (quartet) |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Given the presence of a trifluoromethyl group, ¹⁹F NMR is a particularly powerful tool for characterization. The ¹⁹F nucleus is 100% naturally abundant and highly sensitive in NMR experiments. For this compound, the ¹⁹F NMR spectrum typically shows a single, sharp singlet. This is because the three fluorine atoms of the CF₃ group are chemically equivalent and there are no neighboring fluorine atoms to cause splitting. The chemical shift for the CF₃ group in this molecule is characteristically observed around -78.6 ppm. This distinct signal provides unambiguous confirmation of the presence of the trifluoromethyl moiety.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the exact molecular weight and elemental formula of a compound and can also be used to deduce its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The molecular formula of the compound is C₉H₆F₃NO₂. Using HRMS, the experimentally measured mass of the protonated molecule ([M+H]⁺) can be compared to the theoretically calculated mass. This comparison serves as a stringent test of the compound's identity.

Table 3: HRMS Data for this compound

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [M+H]⁺ (C₉H₇F₃NO₂⁺) | 218.0423 | 218.0429 |

The close agreement between the calculated and found m/z values, typically within a few parts per million (ppm), confirms the elemental formula with high confidence.

LC/MS-MS for Structural Elucidation

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the structural analysis power of tandem mass spectrometry. In this method, the parent compound is first separated from any impurities by LC. It then enters the mass spectrometer, where the molecular ion is selected and subjected to collision-induced dissociation (CID). This process breaks the molecule into smaller, characteristic fragment ions.

The fragmentation pattern, or MS/MS spectrum, provides a fingerprint of the molecule's structure. For this compound, common fragmentation pathways would likely involve the loss of small neutral molecules such as water (H₂O) from the hydroxyl group, carbon monoxide (CO) from the carbonyl group, or the trifluoromethyl radical (•CF₃). Analyzing these fragmentation patterns allows chemists to piece together the molecular structure, confirming the connectivity of the indolinone core, the hydroxyl group, and the trifluoromethyl substituent. This technique is especially valuable for confirming the structure of novel compounds or for identifying metabolites in complex biological matrices.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and absolute configuration at stereocenters. For a chiral molecule like this compound, single-crystal X-ray diffraction is invaluable for establishing the absolute configuration of the C3 quaternary stereocenter.

While a published crystal structure for this compound was not identified, analysis of closely related analogs, such as 3-Hydroxy-3-nitromethylindolin-2-one, provides significant insight into the expected structural features of the indolin-2-one framework. nih.gov In the crystal structure of this analog, the indolin-2-one ring system is nearly planar. nih.gov The solid-state structure is stabilized by a network of intermolecular hydrogen bonds, primarily involving the hydroxyl group (O-H) and the amide group (N-H) acting as hydrogen bond donors, and the carbonyl and nitro groups acting as acceptors. nih.gov These interactions dictate the molecular packing in the crystal lattice. nih.gov

An X-ray crystallographic analysis of this compound would be expected to reveal similar hydrogen bonding patterns (N—H⋯O and O—H⋯O), defining its supramolecular architecture. The data would also provide precise measurements of the C-F bond lengths and F-C-F bond angles within the trifluoromethyl group, as well as the geometry of the crucial C3-quaternary center.

Table 1: Representative Crystallographic Data for an Analogous Compound (3-Hydroxy-3-nitromethylindolin-2-one) nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₈N₂O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.7583 (12) |

| b (Å) | 5.8113 (6) |

| c (Å) | 13.6284 (14) |

| β (°) | 108.341 (2) |

| Volume (ų) | 883.33 (16) |

| Z | 4 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. For this compound, these techniques provide a molecular fingerprint that confirms the presence of its key structural components. Computational studies on related 3-hydroxyindolin-2-one (B1221191) derivatives have shown a good correlation between calculated vibrational frequencies and experimental FT-IR spectra. nih.gov

The IR spectrum is expected to show strong, characteristic absorption bands. The hydroxyl (-OH) and amide (N-H) groups will exhibit stretching vibrations in the high-frequency region (typically 3400-3200 cm⁻¹). The lactam carbonyl (C=O) group gives rise to a very strong and sharp absorption band, typically in the range of 1750-1700 cm⁻¹. The presence of the trifluoromethyl (-CF₃) group is confirmed by strong C-F stretching vibrations, usually found in the 1350-1100 cm⁻¹ region. Aromatic C=C stretching vibrations from the benzene ring portion of the indolinone core appear in the 1600-1450 cm⁻¹ range.

Raman spectroscopy provides complementary information. While the polar C=O, O-H, and N-H groups give strong IR signals, the less polar aromatic ring and C-CF₃ symmetric stretches often produce strong signals in the Raman spectrum, aiding in a complete vibrational assignment.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching (ν) | 3400 - 3200 | Medium-Broad (IR) |

| N-H (Lactam) | Stretching (ν) | 3300 - 3100 | Medium (IR) |

| C-H (Aromatic) | Stretching (ν) | 3100 - 3000 | Medium-Weak |

| C=O (Lactam) | Stretching (ν) | 1750 - 1700 | Strong (IR) |

| C=C (Aromatic) | Stretching (ν) | 1600 - 1450 | Medium |

| C-F (Trifluoromethyl) | Stretching (ν) | 1350 - 1100 | Strong (IR) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The indolin-2-one core of the title compound acts as the primary chromophore. The spectrum is expected to be characterized by absorptions arising from π → π* transitions associated with the aromatic benzene ring and the conjugated carbonyl group. These typically result in strong absorption bands in the 200-300 nm range. For instance, related indole (B1671886) moieties show distinct peaks around 275-290 nm. researchgate.net

Additionally, a weaker absorption band corresponding to the forbidden n → π* transition of the lactam carbonyl group may be observed at a longer wavelength, often above 300 nm, on the tail of the stronger π → π* absorptions. The exact position (λmax) and intensity (molar absorptivity, ε) of these bands can be influenced by the solvent polarity and the substituents on the indolinone ring.

Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity and, crucially for chiral compounds, the enantiomeric excess (e.e.) of this compound.

For routine purity analysis, reverse-phase HPLC (RP-HPLC) is typically employed. In this method, the compound is passed through a nonpolar stationary phase (e.g., C18 silica) with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with an acid modifier like trifluoroacetic acid (TFA). The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram at a specific detection wavelength (e.g., 254 nm).

To determine the enantiomeric excess, chiral HPLC is required. This technique uses a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus their separation. Polysaccharide-based CSPs, such as those coated on silica (B1680970) gel (e.g., Daicel Chiralpak® or Chiralcel® series), are highly effective for this class of compounds. rsc.org The separation of enantiomers of related 3-hydroxy-indoline derivatives has been successfully achieved using columns like the DAICEL CHIRALPAK® OD-3 with a mobile phase consisting of a hexane/ethanol mixture. rsc.org The enantiomeric excess is calculated from the relative peak areas of the two separated enantiomers.

Table 3: Typical Chiral HPLC Conditions for Analysis of 3-Hydroxyindoline Derivatives rsc.org

| Parameter | Condition |

|---|---|

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase (Column) | DAICEL CHIRALPAK® OD-3 (or similar polysaccharide-based CSP) |

| Mobile Phase | Hexane / Ethanol / Trifluoroacetic Acid (e.g., 70:30:0.1) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 254 nm |

| Purpose | Determination of Enantiomeric Excess (e.e.) |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Hydroxy-3-(trifluoromethyl)indolin-2-one, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis often involves electrophilic substitution or coupling strategies. For example, ceric ammonium nitrate (CAN)-mediated reactions activate carbonyl groups and indole moieties, enabling nucleophilic attack to form the hydroxyindolinone core . Microwave-assisted methods under solvent-free conditions (70–90°C, 5–10 minutes) can optimize mono-substitution while minimizing symmetrical byproducts . Introducing the trifluoromethyl group may require fluorinated reagents (e.g., trifluoromethylating agents like TMSCF₃) in palladium-catalyzed cross-couplings . Yield optimization involves controlling temperature, stoichiometry, and catalyst loading.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms regiochemistry and hydrogen bonding. For instance, hydroxyl protons appear as broad singlets (δ 5.10–10.86 ppm), while trifluoromethyl groups show no splitting due to rapid rotation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₀H₇F₃NO₂: 248.0433) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks, critical for confirming the S-configuration in chiral analogs .

Q. How does the trifluoromethyl group influence the compound’s physicochemical and pharmacokinetic properties?

- Methodological Answer : The CF₃ group enhances lipophilicity (logP ↑), improving membrane permeability. It also increases metabolic stability by resisting oxidative degradation, as observed in related indolinones . Computational studies (e.g., DFT) quantify electronic effects, showing CF₃’s strong electron-withdrawing nature, which polarizes the indolinone ring and modulates reactivity .

Advanced Research Questions

Q. What mechanistic insights explain the formation of this compound in CAN-mediated reactions?

- Methodological Answer : CAN acts as a Lewis acid, coordinating to the carbonyl oxygen of isatin derivatives, making the carbonyl carbon electrophilic. A trifluoromethyl-substituted nucleophile (e.g., CF₃-indole) attacks this site, forming a tertiary alcohol intermediate. Dehydration via Ce⁴⁺ generates an α,β-unsaturated imine-Ce complex, which undergoes rearomatization to yield the product . Isotopic labeling (e.g., ¹⁸O) and kinetic studies can validate this pathway.

Q. How can structure-activity relationship (SAR) studies guide the optimization of bioactivity in trifluoromethyl-indolinones?

- Methodological Answer :

- Modular Synthesis : Introduce substituents at positions 1, 3, and 7 to assess effects on target binding. For example, N-alkylation (e.g., N-benzyl) improves solubility, while 7-CF₃ enhances anticancer activity in analogs .

- Biological Assays : Test against disease-relevant targets (e.g., nitric oxide synthase for anti-inflammatory activity or kinase panels for anticancer profiling ). Dose-response curves (IC₅₀, GI₅₀) and molecular docking (e.g., AutoDock) identify critical interactions .

Q. How should researchers resolve contradictions in reported biological activities of trifluoromethyl-indolinones?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., murine macrophages for NO inhibition vs. human leukemia cells for cytotoxicity ).

- Metabolic Stability Tests : Use liver microsomes to account for species-specific metabolism differences.

- Epistatic Analysis : Compare analogs (e.g., 3-hydroxy vs. 3-amino derivatives) to isolate the CF₃ group’s contribution .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.